2-ethoxy-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide
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Overview
Description
2-ethoxy-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of furan, thiophene, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The key steps include the formation of the furan and thiophene rings, followed by their functionalization and coupling with the benzenesulfonamide group. Common reagents used in these reactions include ethyl bromide, thiophene-2-carboxylic acid, and furan-2-carboxylic acid. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy and sulfonamide groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like acetic anhydride (Ac2O)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethoxy-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide
- 2-Methoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide
- 2-Ethoxy-N-[2-[5-(thiophen-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2-ethoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-2-23-15-6-3-4-8-18(15)26(21,22)19-12-13(20)16-9-10-17(25-16)14-7-5-11-24-14/h3-11,13,19-20H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKQOCSWJWXLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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